molecular formula C20H30O7 B590579 4-tert-Octylphenol-glucuronide CAS No. 309257-29-2

4-tert-Octylphenol-glucuronide

Cat. No.: B590579
CAS No.: 309257-29-2
M. Wt: 382.453
InChI Key: MRHKHAFZXQHFRK-OOHXRKOZSA-N
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Description

4-tert-Octylphenol-glucuronide is a metabolite of 4-tert-octylphenol, an endocrine-disrupting chemical. This compound is formed through the process of glucuronidation, where 4-tert-octylphenol is conjugated with glucuronic acid by the action of UDP-glucuronosyltransferase enzymes. This transformation enhances the solubility of 4-tert-octylphenol, facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-Octylphenol-glucuronide involves the enzymatic reaction of 4-tert-octylphenol with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes, which are found in the liver and intestine microsomes of mammals. The reaction conditions include the presence of UDP-glucuronic acid as a co-substrate and an appropriate buffer system to maintain the pH.

Industrial Production Methods

Industrial production of this compound is not commonly practiced due to its primary formation as a metabolic byproduct in biological systems. in a laboratory setting, the compound can be produced using recombinant UDP-glucuronosyltransferase enzymes and purified 4-tert-octylphenol under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-tert-Octylphenol-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating 4-tert-octylphenol. This reaction is catalyzed by β-glucuronidase enzymes.

Common Reagents and Conditions

    Hydrolysis: β-glucuronidase enzyme, physiological pH, and temperature.

    Oxidation and Reduction: These reactions are less common for this compound due to its stability as a glucuronide conjugate.

Major Products

    Hydrolysis: 4-tert-octylphenol and glucuronic acid.

Scientific Research Applications

4-tert-Octylphenol-glucuronide is primarily studied in the context of toxicology and environmental science. Its formation and excretion are used as biomarkers to assess exposure to 4-tert-octylphenol, an endocrine disruptor. Research applications include:

    Chemistry: Studying the enzymatic pathways of glucuronidation.

    Biology: Investigating the metabolism and excretion of endocrine-disrupting chemicals.

    Medicine: Assessing the impact of 4-tert-octylphenol exposure on human health.

    Industry: Monitoring environmental contamination and the effectiveness of wastewater treatment processes.

Mechanism of Action

The mechanism of action of 4-tert-Octylphenol-glucuronide involves its formation through the conjugation of 4-tert-octylphenol with glucuronic acid by UDP-glucuronosyltransferase enzymes. This process increases the hydrophilicity of 4-tert-octylphenol, facilitating its excretion via urine or bile. The molecular targets include the UDP-glucuronosyltransferase enzymes, which catalyze the glucuronidation reaction.

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-Butylphenol-glucuronide
  • 4-nonylphenol-glucuronide
  • Bisphenol A-glucuronide

Comparison

4-tert-Octylphenol-glucuronide is unique due to its specific parent compound, 4-tert-octylphenol, which is a potent endocrine disruptor. Compared to similar compounds like 4-tert-Butylphenol-glucuronide and 4-nonylphenol-glucuronide, this compound has a distinct alkyl chain length and branching, influencing its metabolic pathways and biological effects. Bisphenol A-glucuronide, another endocrine disruptor metabolite, differs in its parent compound structure and associated health impacts.

Properties

CAS No.

309257-29-2

Molecular Formula

C20H30O7

Molecular Weight

382.453

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[4-(2-methylheptan-2-yl)phenoxy]oxane-2-carboxylic acid

InChI

InChI=1S/C20H30O7/c1-4-5-6-11-20(2,3)12-7-9-13(10-8-12)26-19-16(23)14(21)15(22)17(27-19)18(24)25/h7-10,14-17,19,21-23H,4-6,11H2,1-3H3,(H,24,25)/t14-,15-,16+,17-,19?/m0/s1

InChI Key

MRHKHAFZXQHFRK-OOHXRKOZSA-N

SMILES

CCCCCC(C)(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O

Synonyms

β-D-Glucopyranosiduronic acid 4-(1,1,3,3-Tetramethylbutyl)phenyl

Origin of Product

United States

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